(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol synthesis protocol
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol synthesis protocol
An In-Depth Technical Guide to the Synthesis of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, a key heterocyclic building block for drug discovery and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights for troubleshooting. The protocol is designed for researchers, medicinal chemists, and process development scientists, ensuring a reproducible and scalable synthesis. The methodology detailed herein follows a robust three-step sequence: 1) Selective N-alkylation of 4-nitro-1,2-phenylenediamine to yield the N¹-ethylated intermediate, 2) Phillips condensation with glycolic acid to construct the functionalized benzimidazole core, and 3) Catalytic reduction of the nitro group to afford the final amino-alcohol product. Each stage is presented with a detailed, self-validating protocol, supported by authoritative citations and visual workflows to ensure scientific integrity and ease of execution.
Introduction: The Benzimidazole Scaffold in Modern Chemistry
The benzimidazole moiety is a privileged heterocyclic structure, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with various biological targets.[1] Derivatives of benzimidazole have demonstrated a vast spectrum of therapeutic activities, including roles as proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer agents.[2]
The target molecule, (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, incorporates three key functional handles: a primary aromatic amine, an N-ethyl group, and a primary alcohol. This trifunctional architecture makes it a highly valuable and versatile synthon for creating libraries of complex molecules for high-throughput screening and lead optimization in drug development programs. This guide presents a logical and efficient pathway for its synthesis, designed for both clarity and high yield.
Overall Synthetic Pathway
The synthesis is strategically designed in three distinct stages to control selectivity and maximize yield. The pathway begins with the selective ethylation of a commercially available diamine, followed by the construction of the heterocyclic core, and concludes with the reduction of the nitro functionality.
Caption: Overall 3-step synthetic route to the target compound.
Part 1: Synthesis of Intermediate 1: N¹-Ethyl-4-nitrobenzene-1,2-diamine (2)
Principle and Rationale
The initial step involves the selective mono-N-alkylation of 4-nitro-1,2-phenylenediamine. The nitro group, being a strong electron-withdrawing group, deactivates the adjacent amino group (at position 2) towards electrophilic attack more significantly than the amino group at position 1. This electronic difference allows for regioselective alkylation at the more nucleophilic N¹ position. A mild base like potassium carbonate is sufficient to deprotonate the amine, enhancing its nucleophilicity for reaction with an ethylating agent such as ethyl iodide.[3] The use of a polar aprotic solvent like Dimethylformamide (DMF) facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophile.
Experimental Protocol
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1,2-phenylenediamine (1) (10.0 g, 65.3 mmol) and anhydrous potassium carbonate (13.5 g, 97.9 mmol).
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Add 100 mL of anhydrous Dimethylformamide (DMF).
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Stir the suspension at room temperature for 15 minutes.
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Add ethyl iodide (6.3 mL, 78.4 mmol) dropwise to the mixture over 10 minutes.
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Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
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Upon completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
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A yellow-orange precipitate will form. Stir for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
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Dry the crude product under vacuum. For further purification, recrystallization from an ethanol/water mixture can be performed to yield N¹-Ethyl-4-nitrobenzene-1,2-diamine (2) as a crystalline solid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Nitro-1,2-phenylenediamine | 153.14 | 10.0 g | 1.0 |
| Potassium Carbonate | 138.21 | 13.5 g | 1.5 |
| Ethyl Iodide | 155.97 | 6.3 mL | 1.2 |
| DMF | - | 100 mL | - |
Part 2: Synthesis of Intermediate 2: (1-Ethyl-5-nitro-1H-benzoimidazol-2-yl)-methanol (3)
Principle and Rationale
This step involves the formation of the benzimidazole ring via a Phillips condensation reaction.[2] The N¹-ethylated diamine (2) is condensed with glycolic acid. The reaction is typically catalyzed by a strong mineral acid, such as 4N hydrochloric acid, which protonates the carbonyl oxygen of glycolic acid, making it more susceptible to nucleophilic attack by the diamine. The subsequent cyclization and dehydration at elevated temperatures drives the reaction to completion, forming the stable aromatic benzimidazole ring system. This method is advantageous as it directly installs the required hydroxymethyl group at the C2 position of the benzimidazole core.
Experimental Protocol
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In a 250 mL round-bottom flask, suspend N¹-Ethyl-4-nitrobenzene-1,2-diamine (2) (10.0 g, 55.2 mmol) and glycolic acid (6.3 g, 82.8 mmol) in 100 mL of 4N hydrochloric acid.
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Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) with vigorous stirring.
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Maintain the reflux for 8-10 hours. The reaction mixture will gradually become a dark, homogeneous solution. Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexane).
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
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Slowly neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8.
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A solid precipitate will form. Stir the suspension in the ice bath for 30 minutes.
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Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield (1-Ethyl-5-nitro-1H-benzoimidazol-2-yl)-methanol (3).
Part 3: Synthesis of Final Product: (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol (4)
Principle and Rationale
The final step is the reduction of the aromatic nitro group to a primary amine. A classic and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[4] This method is highly effective for reducing nitroarenes without affecting other reducible functional groups that might be sensitive to catalytic hydrogenation, such as the alcohol in our substrate. The reaction proceeds via a series of single-electron transfers from Sn(II), with the acidic medium providing the necessary protons. The final work-up involves basification to precipitate the tin salts and liberate the free amine product.
Experimental Workflow
Caption: Detailed workflow for the final nitro reduction step.
Detailed Protocol
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Charge a 500 mL round-bottom flask with (1-Ethyl-5-nitro-1H-benzoimidazol-2-yl)-methanol (3) (10.0 g, 42.5 mmol) and 150 mL of ethanol.
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In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (48.0 g, 212.5 mmol) in 60 mL of concentrated hydrochloric acid with gentle warming.
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Add the tin(II) chloride solution to the stirred suspension of the nitro compound.
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Heat the reaction mixture to reflux (approximately 80-85°C) for 2-3 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
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Cool the mixture in an ice bath and carefully pour it onto 200 g of crushed ice.
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Basify the mixture by slowly adding 50% (w/v) aqueous sodium hydroxide solution until the pH is >10. A thick white precipitate of tin salts will form.
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Filter the slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
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Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude material by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford pure (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol (4) as a solid.
Analytical Validation
The identity and purity of the final product should be confirmed by standard analytical techniques.
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¹H NMR: Expect characteristic signals for the aromatic protons, the N-ethyl group (a triplet and a quartet), the methylene protons of the hydroxymethyl group, and the amino and hydroxyl protons (which may be broad and exchangeable with D₂O).
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¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be observed.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₃N₃O should be present.
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Infrared Spectroscopy (IR): Look for characteristic N-H and O-H stretching bands (typically broad, around 3200-3500 cm⁻¹), C-H stretches, and aromatic C=C bending frequencies.
Safety and Handling
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Ethyl iodide: is a lachrymator and a potential alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
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Strong Acids and Bases: Concentrated HCl, NaOH, and ammonium hydroxide are corrosive. Handle with extreme care.
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Tin Compounds: Tin salts can be toxic. Avoid inhalation and skin contact.
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Solvents: DMF, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.
References
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El-Sayed, M. A. A., et al. (2022). "New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation". Journal of the Iranian Chemical Society. [Link][5]
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Patil, S., et al. (2014). "Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics". Journal of Young Pharmacists. [Link][7]
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Ullah, F., et al. (2022). "Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies". ACS Omega. [Link][8][9]
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Milata, V., et al. (2009). "5-Amino-1-methyl-1H-benzimidazole". Acta Crystallographica Section E. [Link][4]
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Alaqeel, S. I. (2017). "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds". Arabian Journal of Chemistry. [Link][2]
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Zarrougui, R., et al. (2022). "Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives". Trade Science Inc. [Link]
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Khatun, N., et al. (2023). "Recent achievements in the synthesis of benzimidazole derivatives". RSC Advances. [Link][10]
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Ashok, S. R., et al. (2019). "Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives". Asian Journal of Chemistry. [Link][1]
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Belkheira, Y., et al. (2012). "SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND HYDRAZINE HYDRATE". Journal of Chemical and Pharmaceutical Research. [Link]
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Singh, G., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I". ACS Omega. [Link][11]
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